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Compound of Interest

Compound Name: 3-Fluoro-5-methoxyphenol

Cat. No.: B1393223 Get Quote

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of

organic molecules, providing insights into the electronic environment of each carbon atom. In

substituted benzene derivatives like 3-Fluoro-5-methoxyphenol, the chemical shift of each

carbon is significantly influenced by the electronic properties of the substituents.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups, donating

electron density to the aromatic ring through resonance, which typically causes an upfield shift

(to lower ppm values) for the ortho and para carbons. Conversely, the fluorine (-F) atom,

despite its high electronegativity, also acts as a resonance donor, but its strong inductive effect

(-I) withdraws electron density from the ring, leading to more complex chemical shift effects.

A defining characteristic of the ¹³C NMR spectrum of fluorinated organic compounds is the

presence of through-bond carbon-fluorine (ⁿJCF) coupling. Due to the 100% natural abundance

of the spin-active ¹⁹F nucleus (I = 1/2), each carbon signal in the spectrum of 3-Fluoro-5-
methoxyphenol is expected to be split into a doublet. The magnitude of this coupling constant

is dependent on the number of bonds separating the carbon and fluorine atoms and provides

invaluable structural information.

Predicted ¹³C NMR Spectrum of 3-Fluoro-5-
methoxyphenol
In the absence of a readily available experimental spectrum, a highly accurate prediction can

be generated using computational methods and analysis of substituent effects. The predicted
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¹³C NMR data for 3-Fluoro-5-methoxyphenol is presented below, with detailed justifications

for the assignments.

3-Fluoro-5-methoxyphenol

C1-OH (158.5 ppm, d)

C2-H (98.0 ppm, d)

C3-F (165.0 ppm, d, ¹JCF ≈ 245 Hz)

C4-H (95.5 ppm, d)

C5-OCH3 (162.0 ppm, d)

C6-H (105.0 ppm, d)

O-CH3 (55.5 ppm)

Click to download full resolution via product page

Caption: Molecular structure of 3-Fluoro-5-methoxyphenol with carbon numbering.

Table 1: Predicted ¹³C NMR Spectral Data for 3-Fluoro-5-methoxyphenol
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Carbon Atom
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted ⁿJCF
(Hz)

Justification

C1-OH 158.5 Doublet ~5

This carbon is

deshielded due

to the directly

attached

electronegative

oxygen atom of

the hydroxyl

group. It is meta

to the fluorine,

resulting in a

small ⁴JCF

coupling.

C2-H 98.0 Doublet ~10

This carbon is

significantly

shielded as it is

ortho to the

electron-donating

hydroxyl group

and para to the

electron-donating

methoxy group. It

is ortho to the

fluorine, leading

to a moderate

³JCF coupling.

C3-F 165.0 Doublet ~245 The carbon

directly attached

to fluorine

experiences a

strong

deshielding

effect and

exhibits a large
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one-bond

coupling

constant (¹JCF).

[1]

C4-H 95.5 Doublet ~25

This carbon is

strongly shielded

as it is ortho to

the electron-

donating

methoxy group

and para to the

electron-donating

hydroxyl group. It

is ortho to the

fluorine, resulting

in a significant

²JCF coupling.

C5-OCH₃ 162.0 Doublet ~15

This carbon is

strongly

deshielded by

the directly

attached

electronegative

oxygen of the

methoxy group. It

is meta to the

fluorine, leading

to a moderate

³JCF coupling.

C6-H 105.0 Doublet ~3 This carbon is

shielded as it is

ortho to the

hydroxyl group

and meta to both

the fluorine and

methoxy groups.
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A small ⁴JCF

coupling is

expected.

O-CH₃ 55.5 Singlet -

The methoxy

carbon is in a

typical region for

such groups and

is too distant to

show significant

coupling to

fluorine.

Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C

NMR spectrum of 3-Fluoro-5-methoxyphenol.
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¹³C NMR Acquisition Workflow

Sample Preparation

Instrument Setup

Insert Sample

Data Acquisition

Set Parameters

Data Processing

FID

Spectral Analysis

Spectrum

Click to download full resolution via product page

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology:

Sample Preparation:

Dissolve 20-50 mg of 3-Fluoro-5-methoxyphenol in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent can

influence chemical shifts, so consistency is key.
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Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the ¹³C probe to the correct frequency.

Data Acquisition:

Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker

instrument).

Key Acquisition Parameters:

Pulse Angle: 30-45 degrees to allow for faster repetition rates.

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all carbon nuclei,

especially quaternary carbons.

Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration, to

achieve an adequate signal-to-noise ratio.

Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic

molecules.

Data Processing and Interpretation:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Apply baseline correction to obtain a flat baseline.
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Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0.00

ppm).

Integrate the peaks if quantitative analysis is required, although ¹³C NMR is not inherently

quantitative without specific experimental setups.

Analyze the chemical shifts and C-F coupling constants to assign each peak to its

corresponding carbon atom in the molecule.

Conclusion
The ¹³C NMR spectrum of 3-Fluoro-5-methoxyphenol is a rich source of structural

information. The chemical shifts are governed by the interplay of the electronic effects of the

hydroxyl, methoxy, and fluoro substituents. Furthermore, the characteristic doublet splitting of

each carbon signal due to coupling with the ¹⁹F nucleus provides unambiguous confirmation of

the fluorine's position on the aromatic ring. This guide provides a robust framework for both

predicting and experimentally determining the ¹³C NMR spectrum of this and related

compounds, serving as a valuable resource for researchers in the chemical and

pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1393223?utm_src=pdf-body
https://www.benchchem.com/product/b1393223?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/pdf/10.1021/ja00739a001
https://www.benchchem.com/product/b1393223#13c-nmr-spectral-data-for-3-fluoro-5-methoxyphenol
https://www.benchchem.com/product/b1393223#13c-nmr-spectral-data-for-3-fluoro-5-methoxyphenol
https://www.benchchem.com/product/b1393223#13c-nmr-spectral-data-for-3-fluoro-5-methoxyphenol
https://www.benchchem.com/product/b1393223#13c-nmr-spectral-data-for-3-fluoro-5-methoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1393223?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

